(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, a fluorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the enamide: The cyano group and the ethoxyphenyl group are introduced through a Knoevenagel condensation reaction, where an aldehyde or ketone precursor reacts with a cyanoacetamide derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ethoxyphenyl and fluorophenyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the ethoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The furan ring and the fluorophenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide
- (Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide
- (Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide
Uniqueness
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity
Properties
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-27-19-5-3-4-18(13-19)25-22(26)16(14-24)12-20-10-11-21(28-20)15-6-8-17(23)9-7-15/h3-13H,2H2,1H3,(H,25,26)/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDTSJFUGQKSG-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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